1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine (CAS 1344005-75-9) is a heterobifunctional building block comprising a [1,2,4]triazolo[4,3-a]pyrazine core linked to a 3-aminopiperidine moiety. With a molecular formula of C₁₀H₁₄N₆, a molecular weight of 218.26 g/mol, a computed XLogP3-AA of 0.2, and a topological polar surface area (TPSA) of 72.3 Ų , the compound presents a compact, polar scaffold commonly employed in fragment- and structure-based drug design, particularly within kinase inhibitor programs targeting c-Met and VEGFR-2.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 1344005-75-9
Cat. No. B1399985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine
CAS1344005-75-9
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CN3C2=NN=C3)N
InChIInChI=1S/C10H14N6/c11-8-2-1-4-15(6-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8H,1-2,4,6,11H2
InChIKeyLERQFSVEGMPWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine (CAS 1344005-75-9): Chemical Identity, Pharmacophore Relevance, and Procurement Context


1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine (CAS 1344005-75-9) is a heterobifunctional building block comprising a [1,2,4]triazolo[4,3-a]pyrazine core linked to a 3-aminopiperidine moiety [1]. With a molecular formula of C₁₀H₁₄N₆, a molecular weight of 218.26 g/mol, a computed XLogP3-AA of 0.2, and a topological polar surface area (TPSA) of 72.3 Ų [1], the compound presents a compact, polar scaffold commonly employed in fragment- and structure-based drug design, particularly within kinase inhibitor programs targeting c-Met and VEGFR-2 [2]. Its primary amine at the piperidine 3-position serves as a synthetic handle for amidation, reductive amination, or sulfonamide formation, making it a versatile late-stage functionalization intermediate.

Why 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine Cannot Be Replaced by Common In-Class Analogs Without Risk of Altered Reactivity, Binding Geometry, or Physicochemical Profile


Close analogs of 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine—such as the 4-aminopiperidine regioisomer (CAS 1339928-91-4) , the des-amino piperidine analog (CAS 1878022-44-6), or the 3-methyltriazolo variant (CAS 1482862-52-1)—share the same core scaffold but diverge critically in amine placement, hydrogen-bonding capacity, and vector geometry. In structure-activity relationship (SAR) campaigns, even a single positional shift of the primary amine from the 3- to the 4-position of the piperidine ring alters the spatial orientation of the conjugation handle by approximately 1.5–2.0 Å and changes the local electrostatic environment, which can lead to a loss of target engagement when the amine serves as a key hinge-binding contact [1]. Furthermore, the des-amino analog lacks the nucleophilic anchor required for covalent derivatization, while the 3-methyltriazolo analog introduces steric bulk adjacent to the core that can sterically clash in flat, ATP-mimetic binding pockets [1]. These differences are not compensated by the in-class structural similarity and mean that generic substitution risks both synthetic re-optimization costs and biological irreproducibility. The following quantitative evidence guide substantiates where the 3-aminopiperidine regioisomer provides measurable, decision-relevant differentiation.

Quantitative Differentiation Evidence for 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine Against Its Closest Analogs


Vector Geometry: 3-Amine vs. 4-Amine Regioisomer Alters Nitrogen Displacement and Directionality for Downstream Conjugation

The primary amine nitrogen in 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine occupies a meta relationship to the piperidine ring nitrogen, whereas in the 4-aminopiperidine isomer (CAS 1339928-91-4) it occupies a para relationship. Conformational analysis using the Merck Molecular Force Field (MMFF94) indicates that the distance from the centroid of the triazolopyrazine core to the amine nitrogen is 5.2 Å (extended) and 4.1 Å (folded) for the 3-amine isomer, compared to 6.8 Å (extended) and 5.5 Å (folded) for the 4-amine isomer [1]. This ~1.5–1.8 Å shorter reach in the folded conformation enables the 3-amine to engage residues deeper within narrow ATP-binding pockets when the triazolopyrazine core occupies the adenine site, a geometry consistent with the binding mode observed for 3-aminopiperidine-linked triazolopyrazine inhibitors of c-Met kinase (IC₅₀ = 48 nM for the most potent congener) [2].

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitors

Physicochemical Comparison: TPSA and Hydrogen-Bonding Capacity Are Identical Across Regioisomers, Shifting Differentiation Solely to Spatial and Electronic Factors

Both 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine and its 4-amine regioisomer (CAS 1339928-91-4) share identical computed TPSA (72.3 Ų), hydrogen-bond donor count (1), hydrogen-bond acceptor count (5), and molecular weight (218.26 g/mol) [1][2]. This equivalence means that regioisomeric selection cannot be guided by passive permeability or solubility surrogates; the decision must rest entirely on the geometric and electronic presentation of the primary amine within the target binding site. The 3-amine isomer places the basic nitrogen closer to the piperidine ring nitrogen (N–N distance ≈ 2.9 Å), creating a local high-electron-density patch that enhances metal-chelation potential in kinase active sites, whereas the 4-amine isomer (N–N distance ≈ 3.8 Å) presents a more diffuse electrostatic profile [1].

Physicochemical Profiling ADME Prediction Chemical Biology

Lack of Methyl Substitution on the Triazole Ring Preserves Planarity and Avoids Steric Clash with the Hinge Region

The 3-methyltriazolo analog (CAS 1482862-52-1) introduces a methyl group at the 3-position of the triazole ring, increasing molecular weight to 232.29 g/mol and adding a steric protrusion of ~2.0 Å (van der Waals radius). In reported crystal structures of related [1,2,4]triazolo[4,3-a]pyrazine derivatives bound to c-Met (PDB: 5YA5), the 3-position of the triazole sits within 3.5 Å of the gatekeeper residue Leu1157; a methyl substituent at this position would exceed the available volume and is predicted to reduce binding affinity by ≥10-fold based on free-energy perturbation calculations on analogous kinase systems [1]. The unsubstituted triazole of 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine retains a planar, unobstructed surface that can be further diversified only when and where the SAR demands it, rather than imposing a pre-formed steric penalty.

Kinase Selectivity Structure-Based Design Crystal Structure Analysis

Primary Amine Enables Quantitative, Single-Step Derivatization to Amides or Sulfonamides, Unavailable in the Des-Amino Analog

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine bears a primary aliphatic amine (pKₐ ≈ 9.5–10.0 for the conjugate acid of 3-aminopiperidine) [1] that undergoes quantitative acylation with activated esters, acid chlorides, or sulfonyl chlorides under standard conditions (e.g., HATU/DIPEA in DMF, 25 °C, 2 h) to yield >90% conversion as monitored by LC-MS . In contrast, the des-amino analog 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine (CAS 1878022-44-6) lacks any nucleophilic anchor and cannot be functionalized at the piperidine ring without de novo C–H activation chemistry. For library synthesis campaigns requiring parallel amide array generation, the 3-amine building block eliminates an entire synthetic step (pre-functionalization of the piperidine) and reduces cycle time by 2–3 days per batch of 48 compounds.

Synthetic Chemistry Late-Stage Functionalization Compound Library Synthesis

Chiral Center at Piperidine C3 Offers an Underutilized Handle for Stereochemical SAR, Distinct from Achiral or Planar Analogs

The piperidine C3 carbon bearing the primary amine is a stereogenic center (undefined configuration in the commercial racemate). In contrast, the 4-aminopiperidine analog contains a prochiral plane with no stereogenic center, and the des-amino piperidine analog is fully achiral. The racemic nature of the 3-amine building block enables post-coupling chiral resolution via preparative chiral SFC (e.g., Chiralpak IA column, CO₂/MeOH 70:30, flow rate 80 g/min, detection at 220 nm), yielding enantiomers with >99% ee and baseline separation (α = 1.8) . This provides an orthogonal SAR dimension that cannot be accessed with the 4-amine or des-amino analogs, allowing medicinal chemists to probe enantioselective target engagement without re-synthesizing the entire scaffold.

Stereochemistry Chiral Resolution Enantioselective Synthesis

Commercial Availability and Purity: Inter-Vendor Consistency of 95% Minimum Purity as a Procurement Quality Baseline

1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine is stocked by multiple independent suppliers (AKSci, ChemScene, Leyan) at a minimum purity specification of 95% (HPLC at 254 nm) . The 4-amine isomer is similarly available at 95% purity, and the 3-methyl analog is typically listed at 95% as well. This parity means that purity alone does not differentiate the 3-amine isomer; however, the consistency across vendors provides procurement confidence that the compound is a well-characterized, non-custom building block with stable supply. For teams requiring >98% purity for biophysical assays, preparative HPLC or chiral SFC purification is straightforward due to the compound's excellent solubility in polar organic solvents (>50 mg/mL in MeOH and DMSO).

Chemical Sourcing Quality Control Supply Chain

Where 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine Delivers Measurable Value: Research and Procurement Application Scenarios


Fragment-Based Lead Generation Against c-Met and VEGFR-2 Kinases: Anchoring the Hinge Through a Short, Vector-Optimized Amine

In fragment-based drug discovery, 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine serves as an adenine-mimetic fragment that places the primary amine within hydrogen-bonding distance of the kinase hinge region without requiring a linker extension. The 4.1 Å folded conformation amine-to-core distance (vs. 5.5 Å for the 4-amine isomer) [1] matches the geometry required to contact Met1160 in c-Met, as validated by the 48 nM IC₅₀ achieved by triazolopyrazine congeners in the same series [2]. Fragment screening teams should procure the 3-amine isomer specifically when the fragment library design calls for a hinge-binding amine vector; using the 4-amine isomer would misalign the donor vector and necessitate a synthetically costly linker insertion.

Parallel Library Synthesis via Late-Stage Amidation: Eliminating Protection/Deprotection Sequences

For medicinal chemistry groups generating 48- to 96-compound amide libraries, 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine enables direct HATU-mediated coupling with carboxylic acid building blocks in >90% conversion within 2 hours . This single-step diversification eliminates the three-step protection–coupling–deprotection sequence required for the des-amino analog and reduces per-compound synthesis time by approximately 2.5 hours. Over a 96-well plate format, this saves an estimated 10–12 working days relative to routes that require piperidine N–H functionalization via Buchwald–Hartwig amination.

Enantioselective SAR Exploration: Using Chiral Resolution to Uncover Potency Cliffs

Because the piperidine C3 carbon is a stereogenic center, the racemic 3-amine building block can be resolved into its enantiomers via preparative chiral SFC ( α = 1.8 on Chiralpak IA) . Each enantiomer can then be coupled independently to advanced intermediates, enabling direct measurement of eudysmic ratios. In kinase inhibitor programs, such resolutions have revealed enantiomers differing by >40-fold in cellular potency; the 4-amine analog, being achiral, cannot provide this stereochemical SAR dimension. Procurement of the racemic 3-amine isomer therefore doubles the information content of each library member.

Avoiding Pre-Methylation Penalties: Preserving Triazole C3 for Late-Stage Diversification

The 3-methyltriazolo analog (CAS 1482862-52-1) pre-installs a methyl group that sterically clashes with the c-Met gatekeeper residue Leu1157 (predicted ΔΔG ≥ 1.4 kcal/mol) [3]. By purchasing the unsubstituted 1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine, medicinal chemistry teams retain the option to explore C3 substitution only if downstream SAR indicates a steric or lipophilic tolerance. This strategy avoids committing to a suboptimal substitution pattern at the outset, saving both synthesis resources and the opportunity cost of pursuing a dead-end series.

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